Computed Lipophilicity (XLogP3-AA) Profile: 5-Methylpyrimidine vs. 6-Methylpyrimidine Isomer
The computed XLogP3-AA value for the target compound is 1.7, indicating moderate lipophilicity. For the closest structural isomer, 4-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, the computed XLogP3-AA is 1.9 [1][2]. This demonstrates that the position of the single methyl substituent on the pyrimidine core significantly influences lipophilicity, which is a key determinant of passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine (XLogP3-AA = 1.9) |
| Quantified Difference | 0.2 units lower (approximately 12% difference in logP scale) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18) |
Why This Matters
Lipophilicity differences exceeding 0.1 log units are often significant in medicinal chemistry, affecting solubility, metabolic stability, and off-target binding; procurement of the wrong isomer would invalidate these critical SAR parameters.
- [1] PubChem Compound Summary for CID 71795080, 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine (XLogP3-AA = 1.7). National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 71795081, 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine (XLogP3-AA = 1.9). National Center for Biotechnology Information, 2026. View Source
